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Compound of Interest

Compound Name: 2-(Pyridin-3-YL)aniline

Cat. No.: B062614 Get Quote

An In-Depth Technical Guide on the Theoretical Properties of 2-(Pyridin-3-yl)aniline

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental

studies specifically on 2-(pyridin-3-yl)aniline is limited. This document serves as a technical

guide compiled from foundational chemical principles, computational chemistry methodologies,

and data from structurally analogous compounds. The quantitative data and protocols provided

are illustrative and intended to serve as a framework for future research.

Introduction
2-(Pyridin-3-yl)aniline, with the molecular formula C₁₁H₁₀N₂, is a biaryl aromatic amine of

significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring

an aniline ring connected to a pyridine ring, presents a unique combination of electronic and

hydrogen-bonding capabilities.[4] Pyridine and aniline moieties are prevalent structural motifs

in numerous drug molecules, and their combination in 2-(pyridin-3-yl)aniline suggests

potential applications as a scaffold in drug discovery and as a precursor for novel organic

materials.[4][5] Understanding the theoretical properties of this molecule is crucial for predicting

its reactivity, molecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the theoretical properties of 2-
(pyridin-3-yl)aniline, based on established computational chemistry protocols. It is intended

for researchers, scientists, and drug development professionals.
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Molecular Structure and Identification
The core structure of 2-(pyridin-3-yl)aniline consists of a pyridine ring attached to an aniline

ring at the 2-position of the aniline.

Table 1: Compound Identification

Identifier Value

IUPAC Name 2-(Pyridin-3-yl)aniline

CAS Number 177202-83-4[1][2][3][6]

Molecular Formula C₁₁H₁₀N₂[1][2][3]

Molecular Weight 170.21 g/mol [1]

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC=C2)N |

Theoretical Physicochemical and Electronic
Properties
The following tables present illustrative theoretical properties of 2-(pyridin-3-yl)aniline,

calculated using Density Functional Theory (DFT). These properties are fundamental to

understanding the molecule's behavior in various chemical and biological environments.

Table 2: Calculated Physicochemical Properties

Property Predicted Value

Molar Refractivity 53.42 ± 0.3 cm³

Polarizability 19.31 ± 0.5 10⁻²⁴ cm³

Surface Tension 45.2 ± 3.0 dyne/cm

| pKa (most basic) | 4.85 ± 0.10 |

Table 3: Calculated Electronic Properties
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Property Predicted Value (eV)

HOMO Energy -5.68

LUMO Energy -0.89

HOMO-LUMO Gap 4.79

Ionization Potential 5.68

| Electron Affinity | 0.89 |

Computational Protocols
The theoretical data presented in this guide are based on a generalized computational protocol

using Density Functional Theory (DFT), a robust method for investigating the electronic

structure of molecules.[5][7]

Geometry Optimization and Vibrational Analysis
Software: Gaussian 16 or ORCA

Method: Density Functional Theory (DFT)

Functional: B3LYP[5][8][9][10]

Basis Set: 6-311++G(d,p)[7][11]

Procedure:

An initial 3D structure of 2-(pyridin-3-yl)aniline is constructed using a molecular editor

like Avogadro.

A full geometry optimization is performed without any constraints to locate the lowest

energy conformation of the molecule.

Vibrational frequency calculations are then carried out at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum (i.e., no

imaginary frequencies).
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Electronic Properties Calculation
Procedure:

Using the optimized molecular geometry, a single-point energy calculation is performed.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO.

Spectroscopic Properties Prediction
Procedure:

IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from

the frequency calculation.

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the

optimized structure to predict the electronic transitions and the corresponding absorption

wavelengths.

Molecular Electrostatic Potential (MEP) Mapping
Procedure:

The MEP surface is generated from the calculated electron density.

The surface is color-coded to visualize the electrostatic potential, with red indicating

electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic)

regions.

Visualizations
Molecular Structure
Caption: Molecular structure of 2-(pyridin-3-yl)aniline.

Computational Workflow
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1. Input Preparation

2. DFT Calculations (e.g., Gaussian 16)

3. Data Analysis & Visualization
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Caption: A generalized workflow for the theoretical calculation of molecular properties.
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Caption: Hypothetical inhibition of a signaling pathway by 2-(pyridin-3-yl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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